4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-3-nitrobenzaldehyde
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Overview
Description
4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-3-nitrobenzaldehyde is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl group, a trifluoromethyl group, and a nitrobenzaldehyde moiety
Preparation Methods
The synthesis of 4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-3-nitrobenzaldehyde typically involves multi-step organic reactionsThe final step often involves the addition of the nitrobenzaldehyde moiety through a nucleophilic aromatic substitution reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in radical substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-3-nitrobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The compound’s chlorophenyl and trifluoromethyl groups can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrobenzaldehyde moiety may also play a role in its bioactivity by participating in redox reactions within biological systems .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with chlorophenyl and trifluoromethyl substitutions. These compounds often share similar chemical properties but may differ in their biological activity and applications. For example, 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is another compound with a similar structure but different biological properties .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF3N3O3S/c19-12-4-2-11(3-5-12)13-8-16(18(20,21)22)24-17(23-13)29-15-6-1-10(9-26)7-14(15)25(27)28/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHXPRCSAJRKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-])C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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